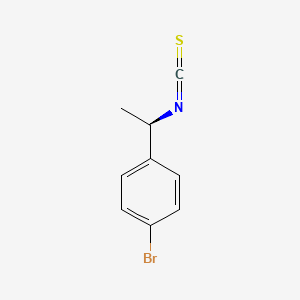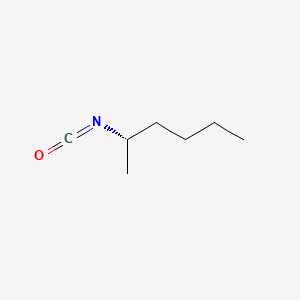
(S)-(+)-2-Hexyl isocyanate
Übersicht
Beschreibung
Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They are also increasingly used in the automobile industry, autobody repair, and building insulation materials .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .
Molecular Structure Analysis
In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .
Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .
Physical And Chemical Properties Analysis
Isocyanates are characterized by the presence of a urethane linkage, and they can be easily synthesized through an addition reaction between alcohol and an isocyanate .
Wissenschaftliche Forschungsanwendungen
Manufacture of Foams
Isocyanates, including “(S)-(+)-2-Hexyl isocyanate”, are widely used in the manufacture of flexible and rigid foams . These foams are used in a variety of applications, including insulation materials for buildings and appliances, furniture, and packaging materials .
Production of Fibers
Isocyanates are used in the production of fibers . These fibers can be used in a variety of applications, including textiles, rope, and reinforcement materials for composites .
Coatings and Paints
Isocyanates are used in coatings such as paints and varnishes . They act as a hardener in many industrial paints . These are frequently ‘2-pack’ products, where two components are mixed together immediately prior to use .
Elastomers
Isocyanates are used in the production of elastomers . Elastomers are polymers with elasticity, similar to natural rubber, and are used in a variety of applications, including tires, gaskets, and hoses .
Automobile Industry
Isocyanates are increasingly used in the automobile industry . They are used in the production of car seats, under-carpet padding, and in the production of coatings for truck beds, trailers, boats, foundations, and decks .
Adhesives and Resins
Isocyanates are used in the production of adhesives and resins . These adhesives and resins are used in a variety of applications, including construction, furniture, and packaging .
Wirkmechanismus
Target of Action
Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are highly reactive compounds that primarily target proteins and nucleophilic groups in the body . They can react with a variety of nucleophiles, including alcohols, amines, and even water . This reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .
Mode of Action
The mode of action of isocyanates involves their reaction with these targets. For example, upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Biochemical Pathways
It is known that isocyanates can interfere with a variety of biological processes due to their reactivity with proteins and other nucleophilic groups . This can lead to a range of downstream effects, including inflammation and respiratory sensitization .
Result of Action
The result of isocyanate action can include severe health effects such as asthma, inflammation in the respiratory tract, and even cancer . These effects are due to the compound’s reactivity with biological molecules, leading to disruptions in normal cellular processes .
Action Environment
The action of isocyanates can be influenced by various environmental factors. For example, airborne isocyanates can be sampled in fire effluent from building materials during the early stages of fire development . Additionally, the production of isocyanates and products containing isocyanates is heavily regulated due to their potential health effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-isocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWLFMYCGXLVJQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426973 | |
| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Hexyl isocyanate | |
CAS RN |
745783-78-2 | |
| Record name | (2S)-2-Isocyanatohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)
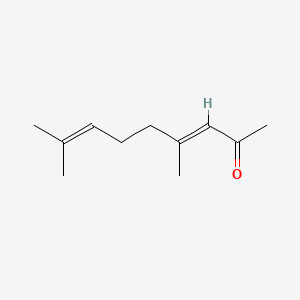
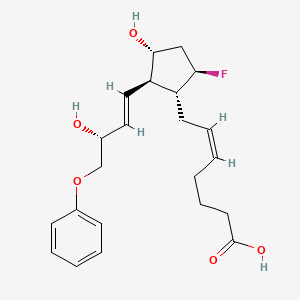
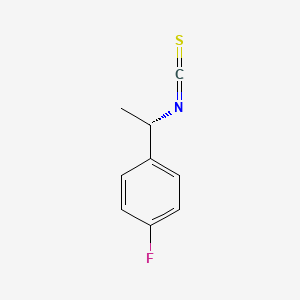
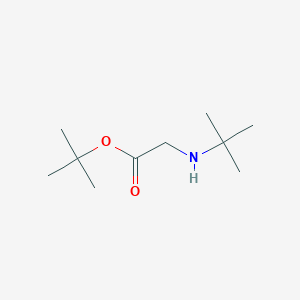
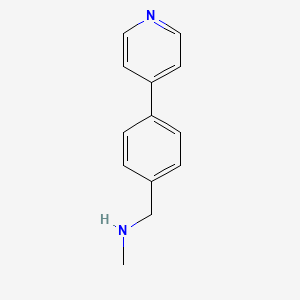
![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)
![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)
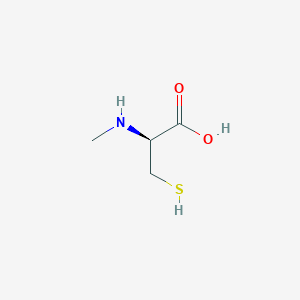
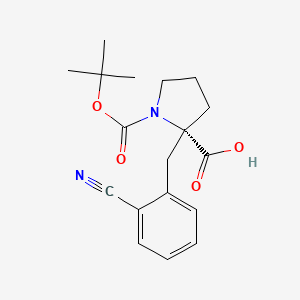
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)


